5-(3-Aminophenoxy)pyridin-2-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H11N3O |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
5-(3-aminophenoxy)pyridin-2-amine |
InChI |
InChI=1S/C11H11N3O/c12-8-2-1-3-9(6-8)15-10-4-5-11(13)14-7-10/h1-7H,12H2,(H2,13,14) |
InChI Key |
PVEBMZNVNCGBGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CN=C(C=C2)N)N |
Origin of Product |
United States |
The Significance of Pyridine Based Chemical Scaffolds in Advanced Chemical Synthesis
Pyridine (B92270) and its derivatives are fundamental building blocks in the world of organic chemistry. nih.gov Their unique heteroaromatic structure imparts a range of desirable properties, making them a mainstay in the design and synthesis of new drugs and functional materials. nih.govresearchgate.net The nitrogen atom within the pyridine ring introduces a level of basicity and the capacity for hydrogen bonding, which can significantly influence the pharmacological activity of a molecule. nih.gov This has led to the incorporation of the pyridine scaffold into a vast number of therapeutic agents and agrochemical products. nih.gov
The versatility of the pyridine ring allows for straightforward functionalization, enabling chemists to create a diverse array of derivatives with tailored properties. nih.gov This adaptability has cemented the status of pyridine-based compounds as "privileged scaffolds" in medicinal chemistry—structures that are repeatedly found in biologically active compounds. researchgate.netwikipedia.org The ability of the pyridine nucleus to improve water solubility in pharmaceutically relevant molecules further enhances its utility in drug discovery. nih.gov
An Overview of the Chemical Compound S Structural Features and Nomenclature
5-(3-Aminophenoxy)pyridin-2-amine is a molecule that combines several key functional groups, contributing to its utility as a synthetic intermediate. Its structure is characterized by a central pyridine (B92270) ring substituted at the 2-position with an amino group (-NH2) and at the 5-position with a 3-aminophenoxy group. This arrangement of a pyridine core linked to an aniline (B41778) moiety via an ether bond provides a unique combination of structural rigidity and conformational flexibility.
The systematic IUPAC name for this compound is this compound. It is also known by other identifiers in chemical databases. The presence of two primary amino groups and a pyridine nitrogen atom makes the molecule capable of participating in a variety of chemical transformations.
Table 1: Chemical Identifiers for this compound
| Identifier Type | Identifier |
| CAS Number | 943549-47-9 |
| Molecular Formula | C₁₁H₁₁N₃O |
| Molecular Weight | 201.23 g/mol |
| IUPAC Name | This compound |
A Pivotal Intermediate in the Construction of Complex Molecular Architectures
Strategic Approaches to the Synthesis of the 2-Aminopyridine Core
The 2-aminopyridine scaffold is a ubiquitous structural motif in a vast array of biologically active compounds. Its synthesis can be approached through several established chemical transformations, primarily involving nucleophilic aromatic substitution and the reduction of suitable precursors.
Nucleophilic Aromatic Substitution (SNAr) Pathways for Pyridine (B92270) Ring Functionalization
Nucleophilic aromatic substitution (SNAr) stands as a cornerstone for the functionalization of pyridine rings, particularly at the 2- and 4-positions, which are activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen. youtube.com This strategy is frequently employed to introduce amine and phenoxy moieties onto the pyridine core.
The synthesis of phenoxy-substituted 2-aminopyridines often involves the reaction of a halopyridine with a phenoxide. For instance, the synthesis of 2-amino-5-phenoxypyridine, a close analog of the title compound, was achieved by reacting 2-amino-5-iodopyridine (B21400) with potassium phenolate. prepchem.com The reaction is typically facilitated by a copper catalyst and conducted in a high-boiling polar solvent.
Table 1: Synthesis of 2-amino-5-phenoxypyridine via SNAr
| Reactants | Catalyst | Solvent | Conditions | Product |
|---|---|---|---|---|
| 2-amino-5-iodopyridine, Potassium phenolate | Cuprous oxide | Dimethylacetamide | Reflux, 24h, N2 atmosphere | 2-amino-5-phenoxy pyridine |
> Source: PrepChem.com prepchem.com
Furthermore, catalyst-free SNAr reactions have been developed for the synthesis of 2-aminopyridine derivatives. These methods often rely on the activation of the pyridine ring with a suitable leaving group, such as a halide, and reaction with an amine at elevated temperatures. youtube.com For instance, 2-chloropyridine (B119429) can react with various amines to yield the corresponding 2-aminopyridine derivatives. youtube.com The reactivity of halopyridines in SNAr reactions generally follows the order F > Cl > Br > I, although this can be influenced by the specific reaction conditions and the nature of the nucleophile. researchgate.net
Transition-metal catalysis can also enhance the efficiency of SNAr reactions on pyridines. Ruthenium(II) complexes, for example, have been shown to catalyze the amination of 2-aminopyridines by activating the pyridine ring towards nucleophilic attack through the formation of a transient η⁶-pyridine complex. thieme-connect.de
Catalytic Hydrogenation Protocols for Precursor Reduction
Catalytic hydrogenation is a powerful and widely used method for the reduction of various functional groups, and it plays a crucial role in the synthesis of aminopyridines from nitro-substituted precursors. This approach offers a clean and efficient means of introducing an amino group onto the pyridine ring.
In a typical synthetic sequence leading to a substituted 2-aminopyridine, a nitropyridine precursor is first synthesized and then subjected to catalytic hydrogenation to convert the nitro group to an amine. For example, the synthesis of 2,3-diaminopyridine (B105623) can be achieved through the reduction of 2-amino-3-nitropyridine. orgsyn.org Various catalyst systems can be employed for this transformation, with palladium on carbon (Pd/C) being one of the most common and effective.
The choice of catalyst and reaction conditions can be critical to achieving high yields and avoiding side reactions. Other catalysts, such as platinum oxide (Adam's catalyst) and Raney nickel, are also utilized for the reduction of nitropyridines. The solvent for the hydrogenation can range from alcohols like ethanol (B145695) to ethyl acetate, and the reaction is typically carried out under a hydrogen atmosphere at pressures ranging from atmospheric to several bars.
Advanced Coupling Reactions for Molecular Assembly
Modern synthetic organic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to construct complex molecules with high efficiency and selectivity. These methods are particularly valuable for the derivatization of heterocyclic compounds like pyridine.
Palladium-Catalyzed Cross-Coupling Methods in Pyridine Derivatization
Palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, have revolutionized the formation of carbon-nitrogen bonds and are extensively used in the synthesis of aminopyridine derivatives. youtube.comyoutube.comyoutube.com This reaction allows for the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. youtube.comyoutube.com
The synthesis of complex 2-aminopyridine derivatives often employs the Buchwald-Hartwig amination to install the amino group onto a functionalized pyridine ring. The success of this reaction is highly dependent on the choice of the palladium precursor, the phosphine (B1218219) ligand, and the base. youtube.com Bulky, electron-rich phosphine ligands, such as those developed by Buchwald, have been shown to be particularly effective in promoting these coupling reactions. youtube.com
Table 2: Key Components in Buchwald-Hartwig Amination for Aminopyridine Synthesis
| Component | Examples | Role |
|---|---|---|
| Palladium Precursor | Pd(OAc)2, Pd2(dba)3 | Catalyst |
| Ligand | XPhos, SPhos, BrettPhos | Stabilize catalyst, facilitate reaction steps |
| Base | NaOt-Bu, K3PO4, Cs2CO3 | Deprotonate amine, activate catalyst |
| Solvent | Toluene, Dioxane, THF | Reaction medium |
> Source: YouTube youtube.comyoutube.com
This methodology offers a versatile approach for the synthesis of 5-substituted-2-aminopyridines, where a suitable amine can be coupled with a 5-halopyridin-2-amine derivative.
Other Transition Metal-Catalyzed Syntheses of Aminopyridine Derivatives
Besides palladium, other transition metals, particularly copper, play a significant role in the synthesis of aminopyridine derivatives. Copper-catalyzed reactions, often referred to as Ullmann condensations or Ullmann-type reactions, are particularly effective for the formation of carbon-oxygen and carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org
The synthesis of the ether linkage in this compound is a prime application for a copper-catalyzed Ullmann condensation. This would involve the coupling of a 5-halopyridin-2-amine with 3-aminophenol (B1664112) in the presence of a copper catalyst and a base. A similar transformation has been reported for the synthesis of 2-amino-5-phenoxypyridine, where cuprous oxide was used as the catalyst. prepchem.com
Table 3: Copper-Catalyzed Synthesis of a 2-amino-5-phenoxypyridine Analog
| Pyridine Substrate | Phenol (B47542) Component | Catalyst | Solvent | Conditions |
|---|---|---|---|---|
| 2-amino-5-iodopyridine | Potassium phenolate | Cuprous oxide | Dimethylacetamide | Reflux |
> Source: PrepChem.com prepchem.com
These reactions often require elevated temperatures and polar aprotic solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP). wikipedia.org The choice of the copper source (e.g., CuI, Cu2O, or copper powder) and the presence of a ligand can significantly influence the reaction efficiency. wikipedia.orgresearchgate.net
Optimization and Refinement of Synthetic Processes
The successful synthesis of this compound and its analogs often requires careful optimization of the reaction conditions to maximize yield and purity. Key parameters that are typically fine-tuned include the choice of catalyst, ligand, base, solvent, and reaction temperature.
For SNAr reactions, the nature of the leaving group on the pyridine ring is a critical factor, with fluoride (B91410) being the most reactive. researchgate.net The choice of a high-boiling point polar aprotic solvent can facilitate the reaction by promoting the dissolution of the reactants and stabilizing the charged intermediates.
In palladium-catalyzed cross-coupling reactions, the selection of the appropriate ligand is paramount. The steric and electronic properties of the phosphine ligand can have a profound impact on the catalytic activity and the scope of the reaction. youtube.com Similarly, the strength and solubility of the base must be carefully considered to ensure efficient deprotonation of the amine and regeneration of the active catalyst.
For copper-catalyzed Ullmann-type reactions, the choice of the copper source and the potential addition of a ligand can be crucial for achieving reproducible and high-yielding transformations. The reaction temperature is often a key parameter to optimize, as these reactions can be sluggish at lower temperatures. wikipedia.org
In all synthetic approaches, purification of the final product is a critical step. Chromatographic techniques, such as column chromatography, are frequently employed to isolate the desired compound from unreacted starting materials and reaction byproducts.
Investigating Reaction Conditions and Solvent Systems for Enhanced Yield and Purity
The optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is paramount to achieving high yields and purity of this compound and its analogs. Both copper-catalyzed Ullmann-type reactions and palladium-catalyzed Buchwald-Hartwig couplings are viable routes, with the selection often depending on the specific substrates and desired reaction scalability.
The Buchwald-Hartwig amination offers a versatile and milder alternative to the often harsh conditions of the classical Ullmann condensation. wikipedia.orgorganic-chemistry.orglibretexts.orgrug.nl This palladium-catalyzed cross-coupling reaction is highly effective for the formation of C-N bonds. wikipedia.org For the synthesis of diaryl ethers, a variation of this reaction can be employed to form the C-O bond. organic-chemistry.org The synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives has been successfully achieved using dichlorobis(triphenylphosphine)Pd(II) as the catalyst, with xantphos (B1684198) as the ligand and sodium tert-butoxide as the base in refluxing toluene. nih.gov This suggests that similar conditions could be applied to the synthesis of this compound.
The Ullmann condensation, a more traditional copper-catalyzed reaction, is also a feasible method for constructing the diaryl ether linkage. organic-chemistry.org Modern modifications of the Goldberg reaction, a type of Ullmann condensation for forming C-N bonds, have been used to synthesize 2-alkyl(aryl)aminopyridines from 2-bromopyridine. nih.gov These reactions often utilize a copper(I) iodide catalyst in the presence of a ligand such as 1,10-phenanthroline (B135089) and a base like potassium phosphate (B84403) in a solvent system like 5% t-AmOH in toluene. nih.gov
The choice of solvent can significantly impact reaction efficiency. Polar aprotic solvents such as dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dioxane are commonly used in these coupling reactions. For instance, the synthesis of N-aryl-phenoxazine compounds via a copper-catalyzed process can be carried out in solvents like n-butyronitrile, DMF, or toluene. google.com
Below is an interactive data table summarizing plausible reaction conditions for the synthesis of this compound based on analogous reactions found in the literature.
| Reaction Type | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference(s) |
|---|---|---|---|---|---|---|---|
| Buchwald-Hartwig C-O Coupling | Pd(OAc)2 | Xantphos | Cs2CO3 | Toluene | 100-120 | 75-90 (estimated) | researchgate.net |
| Buchwald-Hartwig C-N Coupling | PdCl2(PPh3)2 | Xantphos | NaOtBu | Toluene | Reflux | 70-85 (estimated) | nih.gov |
| Ullmann-Goldberg C-N Coupling | CuI | 1,10-Phenanthroline | K3PO4 | t-AmOH/Toluene | Reflux | 60-80 (estimated) | nih.gov |
| Ullmann-type C-O Coupling | CuI | None | K2CO3 | DMF | 130-150 | 50-75 (estimated) | nih.gov |
Note: The yields presented are estimations based on similar reactions reported in the literature and would require experimental verification for the specific synthesis of this compound.
Stereochemical Considerations and Control in Synthetic Pathways
The parent compound, this compound, is achiral. However, the synthesis of chiral analogs, where a stereocenter is introduced on a substituent of either the phenoxy or pyridine ring, would necessitate careful consideration of stereochemical control.
General strategies for achieving stereoselectivity in the synthesis of pyridine derivatives often involve the use of chiral auxiliaries or chiral catalysts. researchgate.netnih.gov For instance, the stereoselective synthesis of pyridinones has been accomplished through the nucleophilic addition of Grignard reagents to a chiral pyridinium (B92312) salt. nih.gov This approach could potentially be adapted for the synthesis of chiral analogs of the target compound.
Recent advances in the catalytic stereoselective dearomatization of pyridines offer another avenue for introducing chirality. mdpi.com While these methods typically lead to partially hydrogenated pyridine rings, they highlight the ongoing development of techniques for the asymmetric functionalization of the pyridine core. mdpi.com
In the context of synthesizing chiral analogs of this compound, if a chiral amine or phenol were used as a starting material, the primary concern would be the retention of stereochemical integrity throughout the synthetic sequence. The reaction conditions for the coupling reactions, such as the Buchwald-Hartwig amination, are generally considered to be compatible with the preservation of existing stereocenters. For example, intramolecular C-N coupling of enantiomerically enriched substrates has been shown to proceed with no loss of optical activity. rug.nl
Should a new stereocenter be created during the synthesis, for example, through an asymmetric reduction or alkylation step, the choice of chiral reagents or catalysts would be critical in controlling the diastereomeric or enantiomeric excess of the final product. The development of highly enantioselective catalytic transformations of alkenyl pyridines using a copper-chiral diphosphine ligand system demonstrates the potential for such controlled syntheses. researchgate.net
Table of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-Bromopyridine |
| Dichlorobis(triphenylphosphine)palladium(II) |
| Dimethylformamide (DMF) |
| N-methylpyrrolidone (NMP) |
| 1,4-Dioxane |
| Palladium(II) acetate |
| Potassium phosphate |
| Sodium tert-butoxide |
| 1,10-Phenanthroline |
| Toluene |
| tert-Amyl alcohol (t-AmOH) |
| Xantphos |
| Copper(I) iodide |
| Cesium carbonate |
| n-Butyronitrile |
Elucidation of Reaction Mechanisms Involving the Aminophenoxy and Pyridin-2-amine Moieties
The reactivity of this compound is characterized by the distinct functionalities of its two key components: the aminophenoxy group and the pyridin-2-amine group.
Reactivity Profiles of Aromatic Amino Groups in Derivatization
The two primary amino groups in this compound exhibit different reactivity profiles, which can be selectively targeted for derivatization. The amino group on the pyridine ring is part of a 2-aminopyridine system. This arrangement makes it a useful pharmacophore in drug design as it is less prone to oxidation compared to aniline (B41778), thus avoiding the formation of reactive and potentially toxic nitroso species. nih.gov The amino group on the phenoxy moiety behaves more like a traditional aniline, making it susceptible to a variety of standard aromatic amine transformations.
The derivatization of these amino groups can be influenced by the reaction conditions. For instance, in the synthesis of related aminopyridine structures, the choice of reagents and catalysts can direct the reaction to a specific amino group.
Electrophilic and Nucleophilic Sites on the Pyridine Ring
The pyridine ring in this compound is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. gcwgandhinagar.comlibretexts.org This inherent electronic property governs its reactivity towards both electrophiles and nucleophiles.
Electrophilic Attack:
Electrophilic aromatic substitution on the pyridine ring is generally difficult and requires harsh reaction conditions. gcwgandhinagar.comlibretexts.org The nitrogen atom withdraws electron density from the ring, particularly from the ortho (2 and 6) and para (4) positions, making them electron-deficient. matanginicollege.ac.in Consequently, electrophilic attack preferentially occurs at the meta (3 and 5) positions, which have a relatively higher electron density. gcwgandhinagar.commatanginicollege.ac.inuoanbar.edu.iq The presence of the amino group at the 2-position and the aminophenoxy group at the 5-position further influences the regioselectivity of electrophilic substitution. The activating effect of these substituents can facilitate electrophilic attack at specific positions on the pyridine ring.
Nucleophilic Attack:
Conversely, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6). gcwgandhinagar.comuoanbar.edu.iq The presence of a good leaving group at these positions facilitates nucleophilic aromatic substitution (SNAr) reactions. In the case of this compound, the amino group at the 2-position can potentially be displaced by a strong nucleophile under specific conditions, although this is less common than reactions involving the other functional groups.
The reactivity of the pyridine ring can be enhanced by conversion to its N-oxide. gcwgandhinagar.commatanginicollege.ac.in This modification activates the ring towards both electrophilic and nucleophilic attack, particularly at the 4-position. matanginicollege.ac.in
Exploration of Cascade and Multicomponent Reactions Incorporating the Compound
The unique structural features of this compound make it an attractive building block for cascade and multicomponent reactions (MCRs). These reactions are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step, minimizing waste and simplifying purification procedures. nih.gov
MCRs involving amine-containing heterocycles are well-documented. For instance, the synthesis of various heterocyclic compounds, such as thiazoles and imidazo[1,2-a]pyridines, has been achieved through multicomponent domino reactions. nih.govresearchgate.net These reactions often involve the in-situ formation of reactive intermediates that subsequently undergo further transformations.
While specific examples of cascade or multicomponent reactions directly incorporating this compound are not extensively detailed in the provided search results, the reactivity of its functional groups suggests its potential utility in such transformations. The two primary amino groups and the ether linkage provide multiple points for reaction, enabling the formation of diverse and complex molecular architectures. For example, it could potentially participate in Ugi or Biginelli-type reactions, which are classic examples of MCRs. nih.govresearchgate.net
Influence of Substituent Effects on Reactivity and Selectivity in Subsequent Transformations
The reactivity and selectivity of this compound in subsequent chemical transformations can be significantly altered by the introduction of various substituents on either the pyridine or the phenoxy ring.
The electronic nature of the substituents plays a crucial role. Electron-donating groups will generally increase the nucleophilicity of the aromatic rings and the basicity of the amino groups, making them more reactive towards electrophiles. Conversely, electron-withdrawing groups will decrease the nucleophilicity and basicity, rendering the molecule less reactive towards electrophiles but potentially more susceptible to nucleophilic attack.
For example, in a related system of substituted benzamides, the introduction of a hydroxyl group was found to increase lipophilicity due to the formation of an intramolecular hydrogen bond, while a methoxy (B1213986) group had the opposite effect. nih.gov Similarly, the position of substituents can have a profound impact. A substituent at the 3-position of a benzamide (B126) was shown to lower lipophilicity through a combination of steric and electronic effects. nih.gov
In the context of this compound, introducing a substituent on the phenoxy ring could modulate the reactivity of the distal amino group. Similarly, substituents on the pyridine ring would directly influence its electronic properties and the reactivity of the 2-amino group. For instance, the presence of a bromo or nitro group, as seen in related pyridine compounds, would significantly deactivate the ring towards electrophilic attack. bldpharm.comnih.gov
The following table summarizes the expected effects of different types of substituents on the reactivity of the core structure:
| Substituent Type | Position | Expected Effect on Reactivity |
| Electron-Donating (e.g., -OCH3, -CH3) | Pyridine or Phenoxy Ring | Increased reactivity towards electrophiles. |
| Electron-Withdrawing (e.g., -NO2, -Br) | Pyridine or Phenoxy Ring | Decreased reactivity towards electrophiles; increased susceptibility to nucleophilic attack on the pyridine ring. |
| Bulky Groups | Ortho to reactive sites | Steric hindrance, potentially altering regioselectivity. |
Scaffold Design and Advanced Molecular Architectures Derived from 5 3 Aminophenoxy Pyridin 2 Amine
The Chemical Compound as a Core Scaffold for Heterocyclic System Assembly
The inherent reactivity of the amino groups on both the pyridine (B92270) and phenyl rings of 5-(3-aminophenoxy)pyridin-2-amine makes it an ideal building block for the synthesis of various fused heterocyclic systems. The strategic placement of these functional groups allows for intramolecular cyclization reactions, leading to the formation of intricate polycyclic structures.
Notably, this scaffold has been instrumental in the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives. jocpr.comresearchgate.net These compounds are of significant interest due to their structural resemblance to purines, which are fundamental components of DNA and RNA. This similarity allows them to interact with biological targets such as enzymes and receptors, making them attractive candidates for drug discovery. The synthesis of these complex molecules often involves multi-component reactions where the aminopyridine portion of the scaffold reacts with various reagents to construct the fused pyrimidine (B1678525) ring. researchgate.net
The flexibility of the ether linkage in this compound also allows for the creation of a wide array of derivatives with different spatial arrangements of the aromatic rings. This conformational freedom is a key aspect in the design of molecules that can adapt to the specific binding pockets of biological targets.
Design Principles for Structure-Activity Relationship (SAR) Exploration in Derivatives
The exploration of the structure-activity relationship (SAR) of derivatives of this compound is a critical step in the development of potent and selective therapeutic agents. This process involves systematically modifying the chemical structure of the lead compound and evaluating the resulting effects on its biological activity.
Rational Design of Linker Regions and Peripheral Substitutions
The rational design of derivatives focuses on two main areas: the linker region and the peripheral substituents. The ether linkage between the pyridine and phenyl rings can be modified to alter the flexibility and distance between these two aromatic systems. This can have a significant impact on how the molecule binds to its target.
Peripheral substitutions on either the pyridine or the phenyl ring are another key area for SAR studies. The addition of various functional groups, such as halogens, alkyl groups, or hydrogen bond donors and acceptors, can influence the compound's potency, selectivity, and pharmacokinetic properties. For instance, in the development of imidazo[1,2-a]pyridine (B132010) derivatives, systematic modifications of substituents have been shown to be crucial for improving their inhibitory activity against specific kinases. nih.gov
Bioisosteric Replacements in Derived Architectures
Bioisosteric replacement is a strategy used in drug design to replace a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity or reducing its toxicity. In the context of derivatives of this compound, bioisosteric replacements can be applied to various parts of the molecule.
For example, the ether oxygen can be replaced with other linkers like a thioether or an amino group to explore different conformational preferences and interactions with the target protein. Similarly, the aromatic rings themselves can be replaced with other heterocyclic systems to create novel scaffolds with potentially improved properties. The use of bioisosteres like the 3,4-diamino-3-cyclobutene-1,2-dione as a replacement for the α-amino acid functionality has been shown to yield potent antagonists for the NMDA receptor. nih.gov
Synthesis of Pyrido-Fused Heterocycles and Other Complex Derivatives
The chemical versatility of this compound allows for the synthesis of a wide range of complex heterocyclic derivatives, including those with fused ring systems.
Pyrido[2,3-d]pyrimidine Systems and Related Scaffolds
The synthesis of pyrido[2,3-d]pyrimidines is a prominent application of the this compound scaffold. jocpr.comresearchgate.net These bicyclic systems are synthesized by reacting the aminopyridine moiety with various reagents that provide the necessary carbon and nitrogen atoms to form the fused pyrimidine ring. jocpr.comresearchgate.net One common method involves the condensation of the aminopyridine with a β-dicarbonyl compound or its equivalent.
The resulting pyrido[2,3-d]pyrimidine core can be further functionalized at various positions to optimize its biological activity. These compounds have shown a wide range of biological activities and are considered privileged structures in medicinal chemistry. nih.gov The synthesis of related scaffolds, such as pyrido[4',3':4,5]thieno[2,3-d]pyrimidines, has also been achieved, further expanding the chemical space accessible from this versatile starting material. nih.govresearchgate.netmdpi.com
Triazole, Pyrimidine, and Other Nitrogen-Containing Heterocyclic Derivatives
Beyond pyrido-fused systems, the amino groups of this compound can be utilized to construct other important nitrogen-containing heterocycles. For example, the amino groups can react with appropriate reagents to form triazole rings. frontiersin.orgresearchgate.net Triazoles are a class of five-membered heterocyclic compounds that are found in many biologically active molecules. frontiersin.org
Theoretical and Computational Chemistry Studies of 5 3 Aminophenoxy Pyridin 2 Amine
Quantum Chemical Calculations of Molecular and Electronic Structure
Quantum chemical calculations are fundamental to predicting the molecular and electronic characteristics of a compound from first principles.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to calculate its electronic properties. For pyridine (B92270) derivatives, DFT methods like B3LYP with basis sets such as 6-31G(d,p) or cc-pVTZ are commonly employed to achieve a balance between accuracy and computational cost. semanticscholar.org
These calculations yield precise information on bond lengths, bond angles, and dihedral angles, defining the molecule's shape. For instance, in related aminopyridine structures, DFT has been used to confirm that the aminopyridine ring system is nearly planar, with the amino group's geometry influencing its electronic and hydrogen-bonding capabilities. researchgate.net The electronic properties, such as the distribution of electron density and electrostatic potential, can be visualized to identify electron-rich and electron-poor regions. This is critical for understanding how the molecule will interact with other molecules, including its biological targets. The Mulliken atomic charges and atomic polarizability tensor (APT) charges, for example, can be calculated to quantify the partial charge on each atom, revealing sites prone to electrostatic interactions. researchgate.net
Table 1: Representative Theoretical Calculation Parameters for Pyridine Derivatives
| Parameter | Method/Basis Set | Application | Reference |
|---|---|---|---|
| Geometry Optimization | DFT/B3LYP/6-31G(d,p) | Determine stable conformation, bond lengths, angles. | |
| Vibrational Frequencies | DFT/B3LYP/cc-pVTZ | Confirm minimum energy structure, assign spectral peaks. | semanticscholar.org |
| Electronic Properties | DFT/B3LYP | Calculate HOMO-LUMO energies, Mulliken charges. | researchgate.net |
This table is illustrative of common computational approaches for similar molecules, as specific DFT studies for 5-(3-Aminophenoxy)pyridin-2-amine are not widely published.
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as a nucleophile (electron donor), while the LUMO, the innermost empty orbital, acts as an electrophile (electron acceptor). libretexts.org
The energy of the HOMO is related to the molecule's ionization potential, while the LUMO's energy relates to its electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For aminopyridine derivatives, DFT calculations are used to determine these orbital energies, helping to predict the most likely sites for electrophilic and nucleophilic attack and to understand charge-transfer interactions within the molecule. semanticscholar.org
Table 2: Illustrative Frontier Orbital Energies for a Pyridine Derivative
| Molecular Orbital | Energy (eV) - Example | Significance | Reference |
|---|---|---|---|
| HOMO | -6.5 | Electron-donating capability | youtube.com |
| LUMO | -1.5 | Electron-accepting capability | youtube.com |
Note: The energy values are representative examples from studies on similar pyridine compounds and are not specific experimental values for this compound.
Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum calculations often focus on a single, static molecule, molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time. nih.gov Using software like GROMACS, MD simulations can model the conformational flexibility of this compound, particularly the rotation around the ether linkage, which dictates the spatial relationship between the pyridine and phenoxy rings. researchgate.net These simulations can reveal the most populated conformations in a solution or a biological environment. github.io
MD simulations are also invaluable for studying intermolecular interactions, such as how the molecule interacts with water molecules in a solvent or with the lipid bilayer of a cell membrane. nih.govresearchgate.net For drug molecules, understanding these interactions is crucial for predicting properties like solubility and cell permeability. For instance, simulations can show how the amine and pyridine nitrogen atoms form hydrogen bonds, which are key to its binding mechanism with target proteins. nih.gov
In Silico Prediction of Reaction Pathways and Transition States
Computational chemistry can be used to map out the entire energy landscape of a chemical reaction, a process known as in silico prediction of reaction pathways. This involves calculating the energies of reactants, products, intermediates, and, most importantly, the transition states that connect them. DFT methods are often employed to locate the transition state structure and calculate its energy, which corresponds to the activation energy of the reaction. researchgate.net
For a molecule like this compound, this could be applied to predict its metabolic fate. By modeling potential reactions such as oxidation by cytochrome P450 enzymes, researchers could predict the most likely metabolites. While specific studies on this compound's reaction pathways are not publicly available, the methodology is well-established for predicting the mechanisms of nucleophilic aromatic substitution (SNAr) or metabolic transformations in similar nitrogen-containing heterocyclic compounds. researchgate.net
Computational Structure-Activity Relationship (C-SAR) Analysis and Ligand-Target Interaction Modeling
Computational Structure-Activity Relationship (C-SAR) analysis combines computational modeling with experimental activity data to understand how a molecule's structure relates to its biological function. For this compound (Omipalisib), a potent inhibitor of PI3K and mTOR kinases, C-SAR and ligand-target interaction modeling are central to understanding its mechanism of action. cancerrxgene.orgmedchemexpress.comnih.gov
Molecular docking is a key technique used in this area. It predicts the preferred orientation of the inhibitor when bound to its target protein. Docking studies have shown that Omipalisib fits into the ATP-binding pocket of PI3K kinases. nih.gov X-ray co-crystal structures reveal that it forms crucial hydrogen bonds with key amino acid residues in the kinase hinge region, such as Valine 882 and Tyrosine 867 in PI3Kγ. nih.gov These interactions are characteristic of many PI3K inhibitors and are essential for its high inhibitory potency. nih.gov By comparing docking scores and interaction patterns across different PI3K isoforms and mutants, researchers can rationalize the compound's selectivity and predict its effectiveness against mutated forms of the kinase. nih.gov
Table 3: Key Interacting Residues for Omipalisib in PI3Kγ
| Residue | Interaction Type | Significance | Reference |
|---|---|---|---|
| Val882 | Hydrogen Bond | Hinge region interaction, crucial for affinity. | nih.gov |
| Tyr867 | Hydrogen Bond | Contributes to binding stability. | nih.gov |
These computational models are instrumental in the rational design of new, more potent, or more selective inhibitors by guiding chemical modifications to optimize interactions with the target protein. nih.govnih.gov
Future Research Directions in the Chemical Synthesis and Theoretical Applications of 5 3 Aminophenoxy Pyridin 2 Amine
Development of Novel and Sustainable Synthetic Methodologies
The efficient and environmentally benign synthesis of 5-(3-Aminophenoxy)pyridin-2-amine is a foundational prerequisite for its extensive study and application. Current synthetic strategies for analogous aminopyridine derivatives often rely on multi-step processes that may involve harsh reaction conditions or the use of expensive and toxic catalysts. Future research should prioritize the development of novel and sustainable synthetic routes.
One promising avenue is the exploration of one-pot multicomponent reactions (MCRs) . These reactions, which combine three or more reactants in a single operation, offer significant advantages in terms of atom economy, reduced waste generation, and simplified purification procedures. core.ac.uk A potential MCR approach for this compound could involve the reaction of a suitable enaminone precursor with malononitrile (B47326) and a primary amine under solvent-free or green solvent conditions. core.ac.uk
Furthermore, the application of palladium-catalyzed cross-coupling reactions presents a powerful tool for constructing the C-O and C-N bonds present in the target molecule. acs.org Research could focus on optimizing catalyst systems, such as those based on palladium with specific ligands like BINAP, to achieve high yields and selectivity under mild conditions. acs.org The development of 'green' chemistry approaches , which emphasize the use of renewable resources, non-toxic reagents, and energy-efficient processes, should be a central theme in this synthetic exploration. rsc.org
A plausible synthetic pathway could involve the nucleophilic aromatic substitution of a dihalogenated pyridine (B92270) with 3-aminophenol (B1664112). For instance, the reaction of 2,6-dihalogenopyridine with 3-aminophenol in an aprotic polar solvent in the presence of a base could yield the desired product. google.com An alternative route could involve the reaction of 2,6-dihalogenopyridine with 3-nitrophenol (B1666305) followed by reduction of the resulting nitro-intermediate. google.com The table below outlines potential starting materials and reaction types for future investigation.
| Starting Material 1 | Starting Material 2 | Reaction Type | Potential Advantages |
| 2,6-Dichloropyridine | 3-Aminophenol | Nucleophilic Aromatic Substitution | Readily available starting materials. |
| 2-Bromo-5-nitropyridine | 3-Hydroxyphenol | Nucleophilic Aromatic Substitution | Stepwise introduction of functional groups. |
| Enaminone Precursor | Malononitrile, 3-Phenoxy-aniline | Multicomponent Reaction | High atom economy, reduced waste. core.ac.uk |
Integration of Advanced Computational Approaches for Predictive Chemical Design
Computational chemistry offers a powerful lens through which to predict and understand the properties and reactivity of this compound before embarking on extensive experimental work. Future research should leverage advanced computational methods to build a comprehensive theoretical understanding of this molecule.
Density Functional Theory (DFT) calculations can be employed to determine the optimized molecular geometry, electronic structure, and spectroscopic properties of the compound. researchgate.net Such studies can provide insights into bond lengths, bond angles, and the distribution of electron density within the molecule. The calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies is crucial for predicting the molecule's reactivity, ionization potential, and electron affinity. researchgate.net
Molecular Electrostatic Potential (MEP) mapping can visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack, guiding the design of new reactions and the prediction of intermolecular interactions. researchgate.net Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies, combined with molecular docking simulations, can be used to predict the potential biological activity of derivatives of this compound. nih.gov These computational models can help in designing novel compounds with enhanced properties for specific applications.
| Computational Method | Predicted Property | Significance |
| Density Functional Theory (DFT) | Optimized geometry, electronic structure, IR/NMR spectra | Provides fundamental understanding of molecular properties. researchgate.net |
| HOMO-LUMO Energy Gap Analysis | Reactivity, kinetic stability, optical properties | Predicts chemical behavior and potential for electronic applications. researchgate.net |
| Molecular Electrostatic Potential (MEP) | Charge distribution, reactive sites | Guides synthesis and predicts intermolecular interactions. researchgate.net |
| Molecular Dynamics (MD) Simulations | Conformational analysis, interaction with other molecules | Reveals dynamic behavior and binding modes in complex systems. nih.gov |
Exploration of the Chemical Compound's Utility in Diverse Material Science Contexts
The unique structure of this compound, possessing two reactive amine groups and a flexible ether linkage, makes it an attractive building block for novel materials with advanced properties. A significant area for future research lies in its application as a monomer for the synthesis of high-performance polymers , particularly polyimides .
Polyimides are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of the this compound unit into a polyimide backbone could impart desirable characteristics such as improved solubility and processability due to the flexible ether linkage, while the pyridine ring could enhance thermal stability and adhesion to metal surfaces. rsc.orggoogle.com The synthesis would typically involve a two-step process: the reaction of the diamine with a dianhydride to form a poly(amic acid) precursor, followed by thermal or chemical imidization. vt.edu
The properties of the resulting polyimides, including their glass transition temperature (Tg), thermal decomposition temperature, tensile strength, and optical transparency, would need to be thoroughly characterized. rsc.org Research could explore the use of various dianhydrides to tailor the properties of the final polymer for specific applications, such as in the aerospace and electronics industries.
| Polymer Type | Potential Monomers | Key Properties to Investigate | Potential Applications |
| Polyimides | This compound and various dianhydrides (e.g., PMDA, 6FDA) | Thermal stability (TGA), glass transition temperature (DSC), mechanical strength, optical transparency. rsc.orgvt.edu | Aerospace components, flexible electronics, high-temperature adhesives. google.com |
| Polyamides | This compound and diacid chlorides | Solubility, mechanical properties, film-forming ability. | Specialty fibers, engineering plastics. |
Expansion of the Scaffold's Role in Next-Generation Molecular Engineering
The this compound scaffold holds significant potential for the development of next-generation functional molecules through targeted chemical modifications. The presence of two distinct amine groups and the aromatic rings provides multiple sites for functionalization, allowing for the fine-tuning of its properties.
One exciting direction is the design and synthesis of novel fluorescent probes and sensors . The inherent fluorescence of the aminopyridine moiety can be modulated by introducing different substituents. researchgate.net By attaching specific recognition units to the scaffold, it may be possible to create chemosensors for the detection of metal ions, anions, or biologically important molecules.
Furthermore, the scaffold could be utilized in the construction of supramolecular assemblies and metal-organic frameworks (MOFs) . The nitrogen atoms in the pyridine ring and the amine groups can act as coordination sites for metal ions, leading to the formation of well-defined, multi-dimensional structures. These materials could have applications in gas storage, catalysis, and separation technologies.
The exploration of this scaffold in medicinal chemistry is also a promising avenue. By derivatizing the amine groups or modifying the aromatic rings, libraries of new compounds can be synthesized and screened for various biological activities. nih.gov
Q & A
Q. What are the established synthetic routes for 5-(3-Aminophenoxy)pyridin-2-amine, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, including nucleophilic aromatic substitution or palladium-catalyzed coupling. Key parameters include:
- Controlled temperature and reaction times : Precise control (e.g., 60–80°C for 12–24 hours) minimizes side reactions and improves yields .
- Catalytic systems : Palladium catalysts (e.g., Pd(OAc)₂ with ligands like Xantphos) enable efficient amination of halogenated pyridine intermediates .
- Intermediate purification : Chromatographic techniques (e.g., flash column chromatography) isolate intermediates, ensuring high-purity starting materials . Optimization relies on iterative adjustments to solvent polarity, catalyst loading, and stoichiometry.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms aromatic proton environments and amine functionality. For example, NH₂ groups resonate at δ 4.8–5.2 ppm in DMSO-d₆ .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica plates with UV-active visualization or ninhydrin staining for amines .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error .
Q. What are the primary applications of this compound in medicinal chemistry research?
- Biological target modulation : The compound’s pyridine-amine scaffold interacts with enzyme active sites (e.g., kinases) or receptor pockets, making it a candidate for CNS drug development .
- Fluorinated analog synthesis : Substitution at the pyridine ring with electron-withdrawing groups (e.g., CF₃) enhances metabolic stability and binding affinity .
Advanced Research Questions
Q. How can researchers design factorial experiments to optimize the synthesis of this compound under varying catalytic conditions?
A 2³ factorial design evaluates three factors (catalyst type, temperature, solvent polarity) at two levels:
- Factors :
- Catalyst: Pd(OAc)₂ vs. PdCl₂.
- Temperature: 70°C vs. 90°C.
- Solvent: DMF vs. toluene.
Q. What strategies are recommended for resolving contradictions in reported biological activity data for this compound across studies?
- Purity validation : Compare HPLC retention times and HRMS data to rule out impurities or degradation products .
- Assay standardization : Re-evaluate IC₅₀ values under consistent conditions (e.g., ATP concentration in kinase assays) .
- Orthogonal techniques : Use SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to corroborate binding affinities .
Q. What computational modeling approaches are suitable for predicting the interaction mechanisms of this compound with biological targets?
- Molecular docking (AutoDock Vina) : Simulates ligand-receptor binding poses, prioritizing hydrogen bonds between the pyridine NH and kinase hinge regions .
- MD simulations (GROMACS) : Assesses stability of ligand-protein complexes over 100 ns trajectories, calculating RMSD and binding free energy (MM-PBSA) .
- QSAR modeling : Relates substituent electronic parameters (Hammett σ) to bioactivity trends across analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
